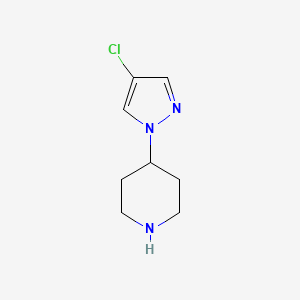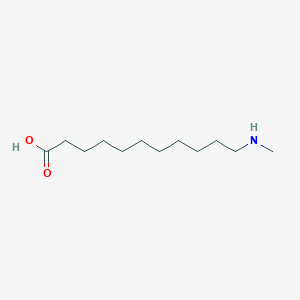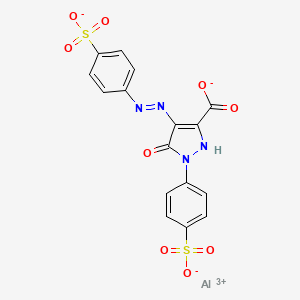
Food Yellow No. 4 Aluminum Lake
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Food Yellow No. 4 Aluminum Lake, also known as lemon yellow, is a synthetic food coloring agent widely used in the food industry. It is a yellow crystalline powder with good solubility in water but not in oil. This compound is commonly used to enhance the color and appearance of various food products, including beverages, candies, canned foods, ice creams, and jams .
Preparation Methods
The preparation of Food Yellow No. 4 Aluminum Lake typically involves synthetic methods using aniline compounds as raw materials. The process includes a series of chemical reactions to produce the final product. Industrial production methods often involve reacting aluminum oxide with coloring matter under aqueous conditions. The undried aluminum oxide is usually freshly prepared by reacting aluminum sulfate or aluminum chloride with sodium carbonate, sodium bicarbonate, or aqueous ammonia. After the lake formation, the product is filtered, washed with water, and dried .
Chemical Reactions Analysis
Food Yellow No. 4 Aluminum Lake undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the presence of strong oxidizing agents, the compound may undergo oxidation to form different by-products .
Scientific Research Applications
Food Yellow No. 4 Aluminum Lake has several scientific research applications across various fields:
Chemistry: It is used as a colorant in analytical chemistry for various assays and tests.
Biology: The compound is used in biological research to study the effects of synthetic colorants on biological systems.
Medicine: It is used in pharmaceutical formulations to enhance the appearance of medications.
Industry: The compound is widely used in the food industry to color food products, beverages, and confectioneries
Mechanism of Action
The mechanism of action of Food Yellow No. 4 Aluminum Lake involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Food Yellow No. 4 Aluminum Lake can be compared with other similar compounds, such as:
Food Yellow No. 5 Aluminum Lake: Another synthetic lemon yellow azo dye used in food coloring.
Food Red No. 3 Aluminum Lake: A synthetic red dye used in food and pharmaceutical products.
Food Blue No. 1 Aluminum Lake: A synthetic blue dye used in food and toy industries .
This compound is unique due to its specific chemical structure and properties, which make it suitable for various applications in the food industry and scientific research.
Properties
CAS No. |
2237234-84-1 |
|---|---|
Molecular Formula |
C16H9AlN4O9S2 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
aluminum;3-oxo-2-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C16H12N4O9S2.Al/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;/h1-8,19H,(H,22,23)(H,24,25,26)(H,27,28,29);/q;+3/p-3 |
InChI Key |
MTSWHFQEPDEOCP-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


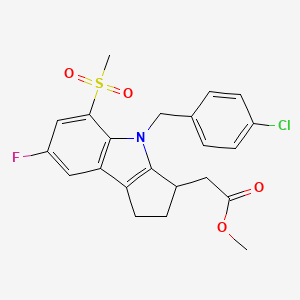
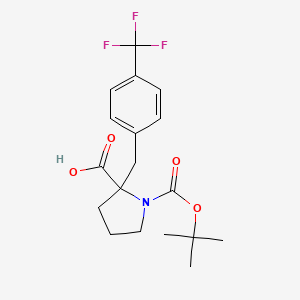
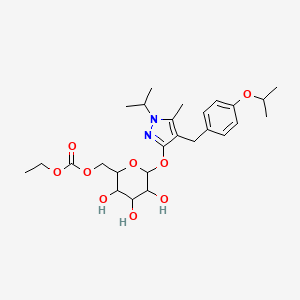
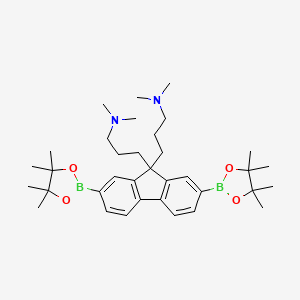
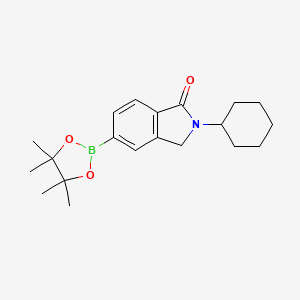
![2-(4-Bromophenyl)bicyclo[2.2.1]heptane](/img/structure/B12508285.png)
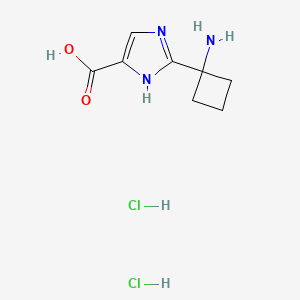
![[7-phenyl-4-(thiomorpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetic acid](/img/structure/B12508293.png)
-yl)methanone](/img/structure/B12508296.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B12508299.png)
![5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B12508302.png)

